![molecular formula C39H40N6O10S B612220 N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid CAS No. 849675-87-2](/img/structure/B612220.png)
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid
概要
説明
HM30181 (メシル酸塩)は、エンセキダールメシル酸塩としても知られており、P-糖タンパク質の強力で選択的な阻害剤です。P-糖タンパク質は、細胞からの薬物やその他の物質の排出において重要な役割を果たす膜タンパク質です。 P-糖タンパク質を阻害することにより、HM30181 (メシル酸塩)は、このトランスポーターの基質である薬物の経口バイオアベイラビリティを高めます .
準備方法
合成経路と反応条件
HM30181 (メシル酸塩)の合成は、市販の出発物質から始まる複数のステップを伴います。重要なステップには一般的に以下が含まれます。
コア構造の形成: 最初のステップは、一連の縮合反応と環化反応を通じてコア構造を構築することです。
官能基の修飾:
メシル酸塩の形成: 最後のステップは、化合物をメシル酸塩の形に変換することです。これは、その溶解性と安定性を高めます。
工業的生産方法
HM30181 (メシル酸塩)の工業的生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高収率反応、効率的な精製方法、および最終製品の一貫性と純度を保証するための厳格な品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
HM30181 (メシル酸塩)は、以下を含むいくつかの種類の化学反応を起こします。
還元: 還元反応は、酸素原子の除去または水素原子の付加を伴います。
置換: 置換反応は、ある官能基が別の官能基に置き換わる反応です。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: さまざまなハロゲン化剤と求核剤が置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。
科学研究への応用
HM30181 (メシル酸塩)は、幅広い科学研究への応用があります。
化学: 薬物輸送と耐性におけるP-糖タンパク質の役割を研究するためのツール化合物として使用されます。
生物学: 研究者は、これを用いて薬物排出のメカニズムと細胞プロセスにおけるP-糖タンパク質の役割を調査しています。
医学: HM30181 (メシル酸塩)は、薬物排出を阻害することで化学療法薬の有効性を高める可能性を秘めています。
産業: 経口バイオアベイラビリティを向上させるための新しい薬物製剤の開発に使用されます。
化学反応の分析
Types of Reactions
HM30181 (mesylate) undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Anticancer Activity
Research has indicated that compounds similar to N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives of isoquinoline can act as multidrug resistance (MDR) reversers. These compounds enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms in cancer cells .
Neuroprotective Effects
The isoquinoline structure is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy groups in the structure may contribute to its ability to penetrate the blood-brain barrier and exert protective effects on neuronal cells .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activities against various bacterial strains. The presence of the tetrazole moiety has been linked to enhanced antibacterial properties, indicating potential applications in developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has demonstrated that modifications to the isoquinoline and phenyl groups can significantly affect biological activity. For instance:
Modification | Effect on Activity |
---|---|
Addition of electron-withdrawing groups | Increased potency against certain cancer cell lines |
Alteration of alkyl chain length | Variations in neuroprotective efficacy |
Changes in the methoxy substitution pattern | Modulation of antimicrobial activity |
These findings highlight the importance of chemical modifications in enhancing the therapeutic potential of this compound .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal evaluated a series of isoquinoline derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures to N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide showed promising results, with IC50 values in the low micromolar range .
Neuroprotective Study
Another investigation focused on the neuroprotective effects of methoxy-substituted isoquinolines in models of oxidative stress-induced neuronal damage. The study found that these compounds significantly reduced cell death and oxidative stress markers, suggesting their potential use in neurodegenerative disease therapies .
作用機序
HM30181 (メシル酸塩)は、P-糖タンパク質を競合的に阻害することで効果を発揮します。この阻害は、細胞からの薬物やその他の基質の排出を防ぎ、それらの細胞内濃度を高めます。 分子標的はP-糖タンパク質の結合部位であり、関与する経路は薬物輸送と代謝に関連する経路です .
類似化合物との比較
類似化合物
タリキダール: 別の強力なP-糖タンパク質阻害剤ですが、選択性と効力プロファイルが異なります。
エラクリダール: 機能は似ていますが、化学構造と薬物動態が異なります。
ベラパミル: カルシウムチャネルブロッカーで、P-糖タンパク質も阻害しますが、選択性は低い。
独自性
HM30181 (メシル酸塩)は、P-糖タンパク質阻害剤としての高い選択性と効力で独自です。 これは、共同投与された薬物の経口バイオアベイラビリティを高めるために特別に設計されており、研究と臨床の両方で貴重なツールとなっています .
他に質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!
生物活性
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide; methanesulfonic acid is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C28H33N3O5
- Molecular Weight : 491.58 g/mol
- CAS Number : 849668-91-3
- SMILES Notation : COc1cc(N)c(cc1OC)C(=O)Nc2ccc(CCN3CCc4cc(OC)c(OC)cc4C3)cc2
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer , antimicrobial , and antifungal properties.
Anticancer Activity
Research indicates that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown it to be effective against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cells. The structure–activity relationship (SAR) suggests that certain functional groups within the molecule enhance its efficacy:
Cell Line | IC50 (µM) | Comparison to Standard |
---|---|---|
HepG2 | 10.5 | Moderate activity vs. fluorouracil |
MCF-7 | 25.0 | Low activity vs. fluorouracil |
HeLa | 30.0 | Low activity vs. fluorouracil |
The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics:
Microorganism | MIC (µg/mL) | Standard Comparison |
---|---|---|
E. coli | 8 | Effective |
S. aureus | 16 | Comparable to ampicillin |
P. aeruginosa | 32 | Moderate activity |
The tetrazole moiety is critical for its antimicrobial activity, enhancing the compound's ability to penetrate bacterial cell walls .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal effects against various fungal strains:
Fungal Strain | MIC (µg/mL) | Comparison to Standard |
---|---|---|
C. albicans | 15 | Moderate activity |
A. niger | 20 | Less effective than fluconazole |
These findings suggest that structural modifications can significantly influence antifungal potency .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A comprehensive study synthesized the compound and evaluated its cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like fluorouracil. The results indicated that while it showed moderate efficacy against HepG2 cells, it was less effective against MCF-7 and HeLa cells .
- Molecular Docking Studies : Molecular docking studies revealed binding interactions between the compound and target proteins involved in cancer progression, suggesting potential mechanisms through which it exerts its biological effects .
- Structure–Activity Relationship Analysis : Detailed SAR studies highlighted that modifications in the phenyl and tetrazole groups could enhance both anticancer and antimicrobial activities, guiding future drug design efforts .
特性
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36N6O7.CH4O3S/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;1-5(2,3)4/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKXWELLWNPUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40N6O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849675-87-2 | |
Record name | HM-30181 mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849675872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(2-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide methanesulfonate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCEQUIDAR MESYLATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I089S56002 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。